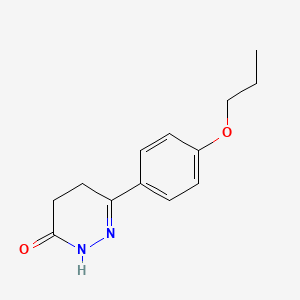
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
説明
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as P4O, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. P4O is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
科学的研究の応用
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation.
作用機序
The mechanism of action of 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is not fully understood, but it has been suggested to act through multiple pathways. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In inflammation research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has been shown to protect against oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, there are also limitations to its use, including its limited solubility in water and potential for off-target effects.
将来の方向性
For 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone research include exploring its potential as a therapeutic agent in various diseases, optimizing its synthesis methods, and investigating its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, 6-(4-propoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its synthesis methods have been optimized, and its mechanism of action is being investigated. Further research is needed to fully understand its potential as a therapeutic agent and optimize its use in lab experiments.
特性
IUPAC Name |
3-(4-propoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-17-11-5-3-10(4-6-11)12-7-8-13(16)15-14-12/h3-6H,2,7-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECPTYOLILQNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192634 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39496-54-3 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4665788.png)
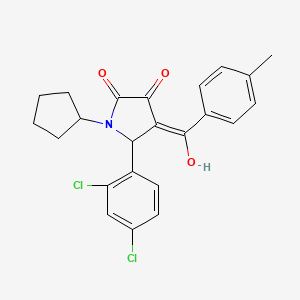

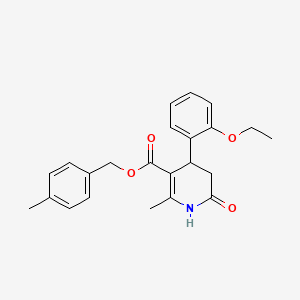

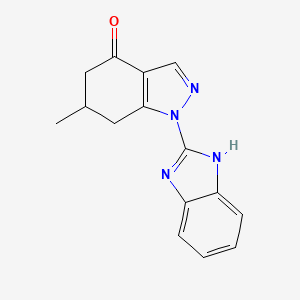

![1-[(2,4-difluorophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4665844.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4665849.png)
![4-[3-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4665861.png)
![2-{[1-(4-fluorobenzyl)-3-piperidinyl]carbonyl}-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide](/img/structure/B4665864.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-3-methylpiperidine](/img/structure/B4665876.png)
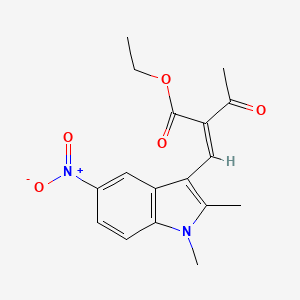
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4665897.png)